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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete

combustion of organic matter and is ubiquitously present in the environment.[1][2] This

technical guide provides a comprehensive overview of the toxicological profile of fluoranthene,

synthesizing current knowledge on its metabolism, mechanism of action, and toxicity to various

biological systems. While classified as a Group 3 carcinogen by the International Agency for

Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans,"

fluoranthene exhibits a range of toxic effects in non-clinical studies, including nephropathy,

hepatotoxicity, and hematological alterations.[1][3] Its toxicity is intrinsically linked to its

metabolic activation to reactive intermediates that can form DNA adducts, a key initiating event

in chemical carcinogenesis. This document details the experimental evidence for these effects,

presents quantitative toxicological data, and outlines the methodologies used in key studies to

provide a thorough resource for researchers and professionals in toxicology and drug

development.

Physicochemical Properties
Fluoranthene (C₁₆H₁₀) is a four-ringed PAH with a molecular weight of 202.25 g/mol . It is a

pale yellow crystalline solid with low water solubility and high lipophilicity, leading to its

persistence in the environment and bioaccumulation in organisms.
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Property Value Reference

CAS Number 206-44-0 --INVALID-LINK--

Molecular Formula C₁₆H₁₀ --INVALID-LINK--

Molecular Weight 202.25 g/mol --INVALID-LINK--

Melting Point 111 °C --INVALID-LINK--

Boiling Point 375 °C --INVALID-LINK--

Water Solubility 0.26 mg/L at 25 °C --INVALID-LINK--

Log P (Octanol/Water Partition

Coefficient)
5.22 --INVALID-LINK--

Toxicokinetics and Metabolism
Following exposure, fluoranthene is absorbed and distributed throughout the body. Its

metabolism is a critical determinant of its toxicity. The metabolic activation of fluoranthene is

primarily mediated by cytochrome P450 (CYP) enzymes.

The initial step involves the oxidation of fluoranthene to form epoxides, which can then be

hydrolyzed by epoxide hydrolase to form dihydrodiols. A key metabolite is trans-2,3-dihydroxy-

2,3-dihydrofluoranthene (fluoranthene-2,3-diol). Further oxidation of this dihydrodiol by CYP

enzymes can lead to the formation of highly reactive diol epoxides, such as anti- and syn-2,3-

dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene. These diol epoxides are ultimate

carcinogens that can covalently bind to cellular macromolecules, including DNA, to form

adducts.

Mechanism of Action
The toxic effects of fluoranthene are largely mediated through the activation of the aryl

hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Fluoranthene.

Upon entering the cell, fluoranthene binds to the cytosolic AhR complex, causing the

dissociation of chaperone proteins like Hsp90. The ligand-receptor complex then translocates

to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer

binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading

to the increased expression of enzymes such as CYP1A1. This induction of metabolic

enzymes, while a detoxification mechanism, also leads to the bioactivation of fluoranthene to

its more toxic and carcinogenic metabolites. Studies have shown that the cytotoxic effects of

fluoranthene on bone marrow-derived mesenchymal stem cells can be rescued by an AhR

antagonist, confirming the central role of this pathway.[3]

Toxicology
Acute Toxicity
Fluoranthene exhibits moderate acute toxicity.
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Route Species LD50 Reference

Oral Rat 2000 mg/kg [4]

Dermal Rabbit 3180 mg/kg [4]

Intravenous Mouse 100 mg/kg [4]

Subchronic Toxicity
The primary target organs of subchronic fluoranthene toxicity are the kidney and the liver. A

key study conducted by the U.S. EPA in 1988 evaluated the effects of oral administration of

fluoranthene to CD-1 mice for 13 weeks.[1]

Species Route Duration
NOAEL
(mg/kg/da
y)

LOAEL
(mg/kg/da
y)

Key
Findings

Referenc
e

CD-1

Mouse

Oral

(gavage)
13 weeks 125 250

Nephropat

hy,

increased

liver

weight,

hematologi

cal

alterations

[1]

F-344 Rat Oral (diet) 90 days 150 >150

Hematologi

cal and

renal

changes

(greater

effect in

males)

[5]

Genotoxicity and Carcinogenicity
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Fluoranthene is genotoxic, primarily through the formation of DNA adducts following metabolic

activation.

Experimental Workflow for Fluoranthene-DNA Adduct Detection
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Caption: HPLC-³²P-postlabeling workflow for detecting Fluoranthene-DNA adducts.
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An HPLC-³²P-postlabeling method has been developed to identify and quantify fluoranthene-

DNA adducts, confirming the formation of adducts from its diol epoxide metabolites.[6][7]

Regarding carcinogenicity, IARC has classified fluoranthene in Group 3: "not classifiable as to

its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in

experimental animals.[1] However, a newborn mouse lung adenoma bioassay demonstrated

that fluoranthene can induce lung tumors at high doses.[8]

Species Route
Exposure
Duration

Findings Reference

Newborn Mouse Intraperitoneal 24 weeks

Increased lung

tumor incidence

and multiplicity at

3.5 mg/mouse

[8]

Reproductive and Developmental Toxicity
There is a significant lack of data regarding the reproductive and developmental toxicity of

fluoranthene. Multiple sources indicate that no definitive studies have been conducted to

evaluate these endpoints.[1]

Ecotoxicology
Fluoranthene is toxic to aquatic organisms, and its toxicity is significantly enhanced by the

presence of ultraviolet (UV) light. This photo-induced toxicity is a critical factor in assessing its

environmental risk.
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Species Test Type Duration
LC50/EC50
(µg/L)

Condition

Hyalella azteca

(Amphipod)
Acute 96 h 1.5 With UV light

Daphnia magna

(Water flea)
Acute 48 h 43 Without UV light

Pimephales

promelas

(Fathead

minnow)

Acute 96 h 3.9 With UV light

Oncorhynchus

mykiss (Rainbow

trout)

Acute 96 h 5.2 With UV light

Experimental Protocols
Subchronic Oral Toxicity Study in Mice (based on U.S.
EPA, 1988)

Test System: CD-1 mice, 20 per sex per group.

Test Substance: Fluoranthene (>97% purity) dissolved in corn oil.

Administration: Daily oral gavage.

Dosage Levels: 0 (corn oil control), 125, 250, and 500 mg/kg body weight/day.

Duration: 13 weeks.

Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry,

and gross pathology at termination.

Histopathology: Comprehensive histopathological examination of a wide range of tissues

from all animals in the control and high-dose groups, with target organs examined in the

lower-dose groups.
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Key Endpoints: Incidence and severity of nephropathy, liver weight changes, and alterations

in hematological parameters.[1]

Aryl Hydrocarbon Receptor (AhR) Activation Assay
Cell Line: Human hepatoma cells (e.g., HepG2) stably transfected with a luciferase reporter

gene under the control of an XRE-containing promoter.

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of

fluoranthene or a vehicle control (e.g., DMSO). A known AhR agonist (e.g., TCDD) is used

as a positive control.

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for AhR

activation and reporter gene expression.

Measurement: Cell lysis buffer is added, and luciferase activity is measured using a

luminometer.

Data Analysis: Luciferase activity is normalized to a measure of cell viability (e.g., protein

concentration or a viability dye) and expressed as fold induction over the vehicle control. An

EC50 value (the concentration that produces 50% of the maximal response) can be

calculated.

HPLC-³²P-Postlabeling for DNA Adducts
DNA Isolation: Genomic DNA is isolated from tissues or cells exposed to fluoranthene.

Enzymatic Digestion: DNA is digested to 3'-monophosphate deoxynucleosides using

micrococcal nuclease and spleen phosphodiesterase.

Adduct Enrichment: The digest is applied to a C18 solid-phase extraction (SPE) cartridge to

separate the more hydrophobic adducts from the normal, unmodified nucleotides.

³²P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with ³²P from [γ-

³²P]ATP using T4 polynucleotide kinase.

HPLC Separation: The ³²P-labeled adducts are separated by reverse-phase high-

performance liquid chromatography (HPLC).
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Detection and Quantification: The eluate from the HPLC is collected, and the radioactivity in

each fraction is measured by liquid scintillation counting to identify and quantify the specific

DNA adducts.[6][7]

Conclusion
Fluoranthene is a widespread environmental contaminant with a well-defined, albeit moderate,

toxicological profile in experimental animals. Its toxicity is primarily driven by metabolic

activation via the AhR signaling pathway, leading to the formation of genotoxic metabolites and

subsequent DNA damage. The kidney and liver are the principal target organs for subchronic

toxicity. While not classified as a human carcinogen, there is some evidence of its

tumorigenicity in animal models. A significant data gap exists for reproductive and

developmental toxicity, which warrants further investigation. The information compiled in this

guide provides a robust foundation for understanding the toxicological risks associated with

fluoranthene exposure and serves as a valuable resource for guiding future research and risk

assessment efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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